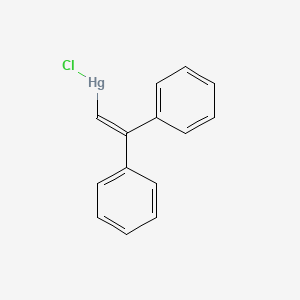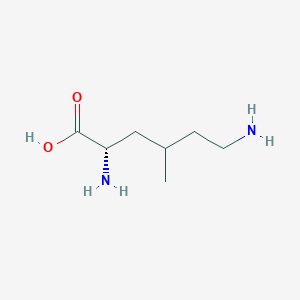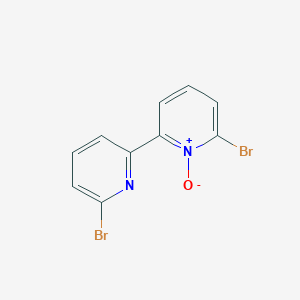
6,6'-Dibromo-2,2'-bipyridine-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-2,2’-bipyridine-1-oxide is a chemical compound with the molecular formula C10H6Br2N2O. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bipyridine-1-oxide typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields 6,6’-Dibromo-2,2’-bipyridine, which is then oxidized to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dibromo-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in materials science and coordination chemistry .
Applications De Recherche Scientifique
6,6’-Dibromo-2,2’-bipyridine-1-oxide is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 6,6’-Dibromo-2,2’-bipyridine-1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s bromine atoms and oxide group play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dibromo-2,2’-bipyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
6,6’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine, leading to different chemical properties and applications.
2,2’-Bipyridine: The parent compound without any substitutions, used widely in coordination chemistry.
Uniqueness
6,6’-Dibromo-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in forming complexes with metal ions. This makes it particularly valuable in research areas requiring specific coordination properties .
Propriétés
Numéro CAS |
25373-71-1 |
|---|---|
Formule moléculaire |
C10H6Br2N2O |
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H |
Clé InChI |
GHHUTXBQXSOMCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



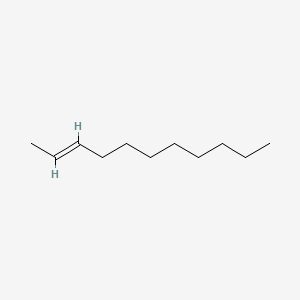
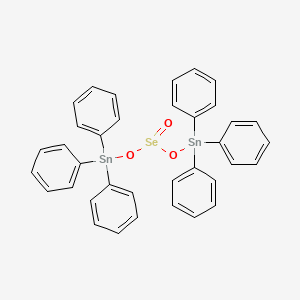
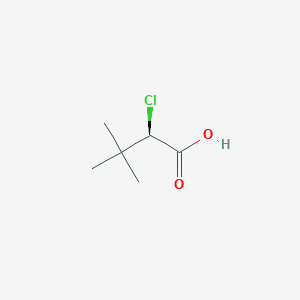
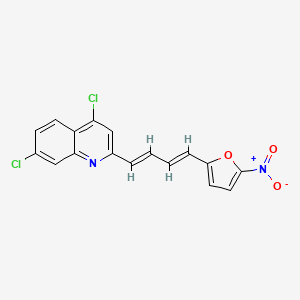
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)

![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
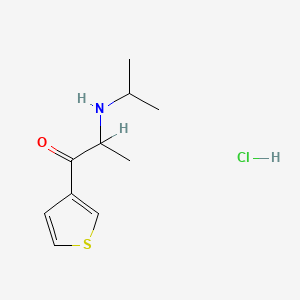
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
